1-Ethynyl-3-fluoro-2-isopropoxy-benzene
Description
1-Ethynyl-3-fluoro-2-isopropoxy-benzene is a substituted benzene derivative featuring three distinct functional groups: an ethynyl group (-C≡CH), a fluorine atom, and an isopropoxy group (-O-iPr). The isopropoxy group contributes steric bulk, which can affect solubility, intermolecular interactions, and binding affinity in biological or catalytic systems.
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-ethynyl-3-fluoro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H11FO/c1-4-9-6-5-7-10(12)11(9)13-8(2)3/h1,5-8H,2-3H3 |
InChI Key |
XUNQRMHVYTXURU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1F)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-fluoro-2-isopropoxy-benzene typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-fluoro-2-isopropoxy-benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-Ethynyl-3-fluoro-2-isopropoxy-benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-fluoro-2-isopropoxy-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Comparisons :
- Substituent Effects: Unlike these alkylated benzenes, 1-Ethynyl-3-fluoro-2-isopropoxy-benzene replaces long alkyl chains with an ethynyl group (sp-hybridized carbon), fluorine (electronegative atom), and isopropoxy (branched alkoxy).
- Reactivity: The ethynyl group enables click chemistry or Sonogashira coupling, whereas alkyl chains in analogues from are chemically inert under most conditions .
Functionalized Benzenes in Agrochemicals
highlights benzene derivatives used as pesticides, such as etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) and flusilazole (1-((bis(4-fluorophenyl)methylsilyl)methyl)-1H-1,2,4-triazole).
Key Comparisons :
- Electron-Withdrawing Groups : The fluorine atom in 1-Ethynyl-3-fluoro-2-isopropoxy-benzene mirrors flusilazole’s fluorophenyl groups, which enhance stability and bioactivity. However, the ethynyl group may offer unique reactivity absent in etofenprox’s ethoxy substituents.
Physicochemical Properties (Inferred)
While explicit data (e.g., melting point, solubility) for the target compound is unavailable, trends can be extrapolated:
- Polarity : Fluorine and isopropoxy increase polarity compared to purely alkylated benzenes (), likely enhancing water solubility.
- Stability: Fluorine’s inductive effect may improve resistance to oxidative degradation relative to non-fluorinated analogues.
Research Implications and Gaps
The evidence underscores the need for further studies on 1-Ethynyl-3-fluoro-2-isopropoxy-benzene’s synthesis, stability, and applications. Additionally, its ethynyl group positions it as a candidate for polymer or metal-organic framework (MOF) synthesis, though this remains unexplored in the provided sources.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
